molecular formula C11H13NO3 B2996329 Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate CAS No. 1433990-45-4

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Cat. No.: B2996329
CAS No.: 1433990-45-4
M. Wt: 207.229
InChI Key: RUKANEKXQXZHKH-UHFFFAOYSA-N
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Description

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle, and features a formyl group at the 3-position and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrogen-containing precursor, followed by cyclization and esterification steps . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound, lacking the formyl and ester groups.

    Methyl 3-Formylindolizine-2-carboxylate: Similar structure but without the tetrahydro modification.

    Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate: Lacks the formyl group.

Uniqueness

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is unique due to the presence of both the formyl and ester groups on the tetrahydroindolizine scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)9-6-8-4-2-3-5-12(8)10(9)7-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKANEKXQXZHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2CCCCC2=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with anhydrous dichloroethane (20 mL) and anhydrous DMF (0.70 mL, 9.0 mmol). To the mixture cooled at 0° C. was added phosphorus oxychloride (0.70 mL, 7.3 mmol) over a period of 2 min, while maintaining the reaction temperature between 0 and 10° C. The cooling bath was removed and the reaction was stirred at room temperature for 1 hour. A solution of methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate (127c) (1.0 g, 5.6 mmol) in acetonitrile (10 mL) was added and the reaction mixture was stirred at room temperature for 3 hours. After this time, it was concentrated under reduced pressure. The oily residue was taken up with saturated aqueous NaHCO3 (20 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with water (50 mL), dried over Na2SO4, and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 1:5 ethyl acetate/petroleum ether to afford 127d as a white solid (703 mg, 58%). MS-ESI: (M+H)+ 208.3. 1H NMR (500 MHz, DMSO-d6) δ 10.14 (s, 1H), 6.40 (s, 1H), 4.27 (t, J=6.0 Hz, 2H), 3.78 (s, 3H), 2.78 (t, J=6.0 Hz, 2H), 1.94-1.85 (m, 2H), 1.78-1.69 (m, 2H).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
58%

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